molecular formula C7H6Br2 B1265647 3-Bromobenzyl bromide CAS No. 823-78-9

3-Bromobenzyl bromide

Cat. No.: B1265647
CAS No.: 823-78-9
M. Wt: 249.93 g/mol
InChI Key: ZPCJPJQUVRIILS-UHFFFAOYSA-N
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Description

3-Bromobenzyl bromide: is an organic compound with the chemical formula C₇H₆Br₂ 1-bromo-3-bromomethylbenzene . This compound is characterized by the presence of two bromine atoms attached to a benzene ring, one at the benzyl position and the other at the meta position. It is a colorless to pale yellow solid with a melting point of 39-41°C .

Mechanism of Action

Target of Action

3-Bromobenzyl bromide is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination . In this process, this compound loses a bromine atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting molecule then reacts with this compound, leading to the bromination of the benzylic position .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the free radical bromination of alkyl benzenes . This reaction is crucial for the synthesis of various organic compounds, as it allows for the selective bromination of the benzylic position .

Pharmacokinetics

Given its molecular weight of 24993 Da , it is likely that the compound has good bioavailability

Result of Action

The primary result of this compound’s action is the bromination of the benzylic position of alkyl benzenes . This reaction is a key step in the synthesis of various organic compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air upon intense heating . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy .

Biochemical Analysis

Biochemical Properties

3-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by modifying proteins and enzymes involved in critical cellular processes. For example, it can affect cell signaling pathways by altering the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on enzymes and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to this compound can lead to persistent modifications in cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or reversible changes in cellular function. At higher doses, it can lead to significant toxic effects, including cell death and tissue damage. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced beyond a certain dosage. High doses of this compound can also result in adverse effects such as inflammation and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its overall toxicity and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various cellular components. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the specific cellular context. The compound’s activity and function can be influenced by its subcellular localization, with different effects observed in different compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzyl bromide can be synthesized through the bromination of 3-bromotoluene. The process involves the reaction of 3-bromotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the benzyl position .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous-flow protocol for the bromination of benzylic compounds. This method utilizes N-bromosuccinimide as the brominating agent and a compact fluorescent lamp to activate the radical reactions. The process is carried out in acetonitrile as the solvent, avoiding hazardous chlorinated solvents .

Comparison with Similar Compounds

  • 3-Chlorobenzyl bromide
  • 3-Methoxybenzyl bromide
  • Benzyl bromide
  • 3-Bromobenzyl chloride
  • 4-tert-Butylbenzyl bromide
  • 4-Bromobenzyl bromide
  • 2-Bromobenzyl bromide

Comparison: 3-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which makes it more reactive compared to similar compounds with only one bromine atom. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCJPJQUVRIILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061175
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-78-9
Record name 3-Bromobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-3-dibromotoluene
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromotoluene (42.8 g, 0.25 mol), N-bromosuccinimide (48.9 g, 0.275 mol) and benzoyl peroxide (0.75 g) in tetrachloromethane (500 mL) was stirred and heated to reflux for 3 h. The mixture was left to stand overnight at laboratory temperature, the solid was filtered off, washed with tetrachloromethane and the filtrates were evaporated. The residue was distilled in vacuo to yield 52.7 g (62.5%) of 1-bromo-3-bromomethylbenzene, b.p. 135-140° C./1.6 kPa.
Quantity
42.8 g
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48.9 g
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500 mL
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0.75 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

m-bromotoluene (25.33 g; 148.1 mmol), N-bromosuccinimide (26.36 g; 148.1 mmol), and benzoyl peroxide (0.3 g) were added to carbon tetrachloride (200 ml), and the mixture was heated under reflux for 3 hours. The white crystals that precipitated were filtered off, and the filtrate was concentrated under reduced pressure. The residue was taken up in n-hexane (200 ml), and the mixture was left to stand for 15 hours at room temperature. The white crystals that precipitated were filtered off, and the filtrate was concentrated, to thereby yield a yellow oily compound (25.1 g). The compound was analyzed by 1H-NMR and found to be a mixture of the target compound, the starting compound, and a dibromo compound (4.34:1.03:1.00). The yield based on the result of 1H-NMR analysis was 67.9%.
Quantity
25.33 g
Type
reactant
Reaction Step One
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26.36 g
Type
reactant
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Quantity
0.3 g
Type
catalyst
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200 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzyl bromide
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3-Bromobenzyl bromide
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3-Bromobenzyl bromide
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3-Bromobenzyl bromide

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